N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide
Description
N-(2-Methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide is a heterocyclic compound featuring a fused thiazolo[4,5-g]benzothiazole core linked to a 4-oxochromene-3-carboxamide moiety. This structure combines two pharmacologically relevant scaffolds: the thiazole/benzothiazole system, often associated with antimicrobial and antitumor activity, and the chromene carboxamide group, known for anti-inflammatory and kinase-inhibitory properties. The methylsulfanyl substituent at position 2 of the thiazole ring may enhance lipophilicity and metabolic stability.
Properties
CAS No. |
477556-12-0 |
|---|---|
Molecular Formula |
C19H11N3O3S3 |
Molecular Weight |
425.5 |
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11N3O3S3/c1-26-19-21-12-7-6-11-15(16(12)28-19)27-18(20-11)22-17(24)10-8-25-13-5-3-2-4-9(13)14(10)23/h2-8H,1H3,(H,20,22,24) |
InChI Key |
ULIDVEWBHBCIGO-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The compound can be synthesized through the condensation of thiazole derivatives with chromene carboxamides under specific conditions. Various reaction conditions and catalysts have been explored to optimize yield and purity.
Structural Characteristics
The molecular formula for this compound is . Its structure features a chromene backbone substituted with thiazole and benzothiazole moieties. The presence of sulfur in the thiazole ring contributes to its unique chemical properties.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain substitutions on the benzothiazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Compound A : Exhibited an inhibition zone of 15 mm against Staphylococcus aureus.
- Compound B : Showed an IC50 value of 25 µg/mL against Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines:
- IC50 Values :
- MDA-MB-231: 12 µM
- SK-Hep-1: 18 µM
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell survival.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It was shown to scavenge free radicals effectively:
- DPPH Assay : The compound exhibited a scavenging activity of 70% at a concentration of 50 µg/mL.
This antioxidant activity may contribute to its protective effects in various biological systems.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A study analyzed a series of thiazole derivatives and their antimicrobial efficacy against multiple pathogens. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced activity.
- Anticancer Mechanisms : Research focusing on benzothiazole derivatives revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Summary Table of Biological Activities
Comparison with Similar Compounds
Hydrazinecarbothioamides and Triazoles ()
Compounds 4–6 (hydrazinecarbothioamides) and 7–9 (1,2,4-triazole-3-thiones) share thioamide or triazole-thione motifs. Key comparisons include:
| Feature | Target Compound | Hydrazinecarbothioamides [4–6] | 1,2,4-Triazoles [7–9] |
|---|---|---|---|
| Core Structure | Fused thiazolo-benzothiazole + chromene | Benzoic acid hydrazide + thioamide | Triazole-thione + sulfonylphenyl |
| Key Functional Groups | C=S (thiazole), C=O (chromene, carboxamide) | C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹) | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |
| Synthesis Method | Not reported | Nucleophilic addition of isothiocyanate | Cyclization in basic media |
Its chromene carboxamide group may enhance solubility relative to the sulfonylphenyl substituents in 7–9 .
Thiazolylmethylcarbamate Analogs ()
Compounds s–z in feature thiazole rings with hydroperoxy or carbamate groups. For example:
| Feature | Target Compound | Thiazolylmethylcarbamates (e.g., compound y) |
|---|---|---|
| Core Structure | Fused thiazolo-benzothiazole | Single thiazole + hydroxy/carbamate chains |
| Functional Groups | Methylsulfanyl, chromene carboxamide | Hydroperoxypropan, carbamate |
| Potential Bioactivity | Hypothesized kinase inhibition | Likely protease or kinase modulation |
The target’s fused thiazole system may offer superior binding affinity to flat enzymatic pockets compared to the single thiazole in y , but its larger size could reduce bioavailability .
Chromene and Carboxamide Derivatives
The 4-oxochromene-3-carboxamide group in the target compound resembles chromene-based kinase inhibitors (e.g., flavopiridol analogs). Unlike the hydrazinecarbothioamides in 4–6 , which lack chromene systems, the target’s conjugated chromene ring may enable fluorescence-based tracking in biological assays.
Research Findings and Hypotheses
While direct data for the target compound are absent, insights from analogs suggest:
- Synthesis Challenges : The fused thiazolo-benzothiazole core may require multi-step Friedel-Crafts or cyclocondensation reactions, akin to methods in .
- Spectral Properties : Expected IR bands include C=O (~1680 cm⁻¹ for chromene carboxamide) and C=S (~1250 cm⁻¹), consistent with 4–6 and 7–9 .
- Bioactivity Potential: The methylsulfanyl group could improve membrane permeability compared to hydroxylated analogs in .
Q & A
Q. What are the key synthetic strategies for preparing N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide?
The synthesis typically involves cyclization reactions under controlled conditions. For example, thiazolo-benzothiazole cores are often synthesized via iodine-mediated cyclization in polar aprotic solvents like DMF, as seen in analogous thiadiazole derivatives . Chromene-3-carboxamide moieties may be introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization : Use of iodine and triethylamine in DMF to form fused thiazole rings, with sulfur elimination observed during the process .
- Coupling : Reaction of pre-formed chromene-3-carboxylic acid derivatives with the thiazolo-benzothiazole amine under peptide-like coupling conditions (e.g., EDCI/HOBt).
Q. How is structural confirmation performed for this compound?
Multi-technique validation is essential:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring fusion patterns, as demonstrated in benzothiazole-carboxamide analogs .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : To validate purity and stoichiometry, particularly for novel intermediates .
Q. What preliminary biological screening approaches are recommended?
Initial activity assessments often focus on antimicrobial or anticancer properties, given structural similarities to bioactive thiazole derivatives . Methodologies include:
- Microbroth Dilution Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values calculated .
- Cytotoxicity Screening : Use of cancer cell lines (e.g., MCF-7, HeLa) via MTT assays to assess IC values .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in silico studies be resolved?
Discrepancies often arise from solubility or metabolization issues. Mitigation strategies include:
- Solubility Optimization : Use of co-solvents (e.g., DMSO/PEG mixtures) or prodrug formulations .
- Metabolic Stability Assays : Liver microsome studies to identify degradation pathways .
- Molecular Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions, as applied in benzothiazole-carboxamide docking studies .
Q. What strategies improve synthetic yield for large-scale preparation?
Yield optimization requires reaction parameter tuning:
- Solvent Selection : Acetonitrile or ethanol for faster kinetics, as seen in thiazolidinone syntheses (70% yields) .
- Catalyst Screening : Palladium-based catalysts for coupling steps, or iodine for regioselective cyclization .
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) to minimize side reactions .
Q. How do substituent variations on the chromene ring affect bioactivity?
Systematic SAR studies are critical:
- Electron-Withdrawing Groups : Chloro or nitro substituents may enhance antimicrobial activity by increasing membrane permeability .
- Hydrophobic Moieties : Methylsulfanyl groups (as in the target compound) could improve lipid bilayer interaction, as observed in thiazolo-benzothiazole analogs .
- Steric Effects : Bulky groups at the 4-oxo position may reduce enzymatic degradation .
Q. What analytical methods address compound stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative buffers (e.g., 0.1M HCl, 30% HO) and monitor degradation via HPLC .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS .
Q. How can computational modeling guide mechanistic studies?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding over nanoseconds to identify stable conformations .
- ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic profiles early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
